(S)-3-(4,4-difluoropyrrolidin-2-yl)propanoic acid hydrochloride
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Overview
Description
(S)-3-(4,4-difluoropyrrolidin-2-yl)propanoic acid hydrochloride is a chemical compound that features a pyrrolidine ring substituted with two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4,4-difluoropyrrolidin-2-yl)propanoic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions, which may involve reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Formation of Propanoic Acid Moiety: The propanoic acid group is introduced through carboxylation reactions.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4,4-difluoropyrrolidin-2-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-3-(4,4-difluoropyrrolidin-2-yl)propanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industrial Applications: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of (S)-3-(4,4-difluoropyrrolidin-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
(S)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol: This compound shares the pyrrolidine ring and fluorine substitution but differs in the functional group attached to the ring.
®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate: Similar in structure but with a different stereochemistry and functional group.
Uniqueness
(S)-3-(4,4-difluoropyrrolidin-2-yl)propanoic acid hydrochloride is unique due to its specific combination of the pyrrolidine ring, fluorine atoms, and propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H12ClF2NO2 |
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Molecular Weight |
215.62 g/mol |
IUPAC Name |
3-[(2S)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H11F2NO2.ClH/c8-7(9)3-5(10-4-7)1-2-6(11)12;/h5,10H,1-4H2,(H,11,12);1H/t5-;/m0./s1 |
InChI Key |
WKTNKTIODBOQSP-JEDNCBNOSA-N |
Isomeric SMILES |
C1[C@@H](NCC1(F)F)CCC(=O)O.Cl |
Canonical SMILES |
C1C(NCC1(F)F)CCC(=O)O.Cl |
Origin of Product |
United States |
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